Pss-(3-cyclohexen-1-YL)-heptacyclopenty&

Description

Properties

IUPAC Name |

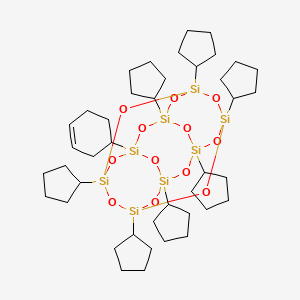

1-cyclohex-3-en-1-yl-3,5,7,9,11,13,15-heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H72O12Si8/c1-2-18-34(19-3-1)54-42-55(35-20-4-5-21-35)45-58(38-26-10-11-27-38)47-56(43-54,36-22-6-7-23-36)49-60(40-30-14-15-31-40)50-57(44-54,37-24-8-9-25-37)48-59(46-55,39-28-12-13-29-39)52-61(51-58,53-60)41-32-16-17-33-41/h1-2,34-41H,3-33H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHADFQZVTXSMFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)C7CCC=CC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1)C1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H72O12Si8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392904 | |

| Record name | 1-(Cyclohex-3-en-1-yl)-3,5,7,9,11,13,15-heptacyclopentylpentacyclo[9.5.1.1~3,9~.1~5,15~.1~7,13~]octasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

981.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307496-29-3 | |

| Record name | 1-(Cyclohex-3-en-1-yl)-3,5,7,9,11,13,15-heptacyclopentylpentacyclo[9.5.1.1~3,9~.1~5,15~.1~7,13~]octasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pss-(3-cyclohexen-1-yl)-heptacyclopenty& typically involves the hydrosilylation of a cyclohexenyl group with a heptacyclopenty& silsesquioxane precursor. The reaction is usually catalyzed by platinum-based catalysts under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compoundamp; is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The process involves the use of high-purity reagents and stringent purification steps to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Pss-(3-cyclohexen-1-yl)-heptacyclopenty& undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction often involves nucleophilic substitution where halogenated derivatives are used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated derivatives in the presence of a base.

Major Products Formed:

Oxidation: Formation of cyclohexenone derivatives.

Reduction: Formation of cyclohexanol derivatives.

Substitution: Formation of various substituted cyclohexenyl derivatives.

Scientific Research Applications

Pss-(3-cyclohexen-1-yl)-heptacyclopenty& has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of advanced materials with enhanced thermal and mechanical properties.

Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.

Medicine: Explored for its potential in developing new therapeutic agents and diagnostic tools.

Industry: Utilized in the production of high-performance coatings, adhesives, and composites

Mechanism of Action

The mechanism of action of Pss-(3-cyclohexen-1-yl)-heptacyclopenty& involves its interaction with various molecular targets. The compound’s cage-like structure allows it to encapsulate other molecules, facilitating targeted delivery and controlled release. This property is particularly useful in drug delivery systems where the compound can protect the active ingredient until it reaches the desired site of action .

Comparison with Similar Compounds

Comparison with Structurally Similar POSS Derivatives

Key Structural and Functional Differences

The table below compares PSS-(2-(3-cyclohexen-1-yl)ethyl)heptacyclopentyl substituted with analogous POSS derivatives:

Critical Analysis of Functional Group Impact

Cyclohexenyl vs. Glycidyl Groups

- Cyclohexenyl (307496-19-1) : Provides a site for Diels-Alder reactions or thiol-ene click chemistry, enabling post-synthetic modifications. However, its liquid state at room temperature may limit high-temperature processing .

- Glycidyl (444315-17-7): Epoxy groups facilitate covalent bonding with amines or anhydrides, making it ideal for thermosetting resins. The isobutyl substituents enhance solubility in nonpolar solvents .

Cyclopentyl vs. Isobutyl Substituents

- Cyclopentyl (307496-19-1) : Bulky and hydrophobic, improving thermal stability but reducing compatibility with polar matrices.

- Isobutyl (444315-17-7) : Less sterically hindered, lowering melting points and viscosity for easier processing .

Methacrylate Functionalization (169391-91-7)

Research Findings and Performance Data

Thermal Stability

Biological Activity

Pss-(3-cyclohexen-1-YL)-heptacyclopenty& is a complex organic compound with the molecular formula . This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Chemical Structure

The compound features a unique arrangement of cyclohexene and heptacyclopentyl groups, contributing to its distinctive chemical properties. The presence of multiple silicon atoms in its structure suggests potential interactions with biological systems that warrant further investigation.

Biological Activity

Research on the biological activity of this compoundamp; indicates several promising avenues:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, which could be beneficial in developing new antibiotics or antimicrobial agents.

- Anti-inflammatory Effects : The compound has been investigated for potential anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.

- Cellular Interactions : The structural features of this compoundamp; allow it to interact with various cellular targets, potentially influencing signaling pathways involved in disease processes.

The mechanism by which this compoundamp; exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may:

- Engage in hydrogen bonding with cellular receptors or enzymes, modulating their activity.

- Act as an electrophile , potentially leading to interactions with nucleophilic sites within proteins or nucleic acids.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine production | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial properties of this compoundamp;, researchers evaluated its efficacy against several strains of bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a natural antimicrobial agent.

Case Study 2: Anti-inflammatory Effects

A separate investigation focused on the anti-inflammatory effects of the compound in vitro. The study demonstrated that treatment with this compoundamp; resulted in decreased levels of pro-inflammatory cytokines (such as TNF-alpha and IL-6) in activated macrophages, highlighting its therapeutic potential for inflammatory conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.